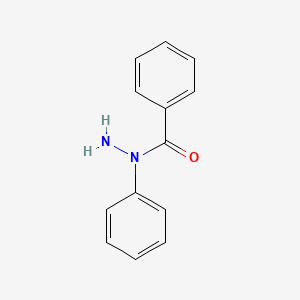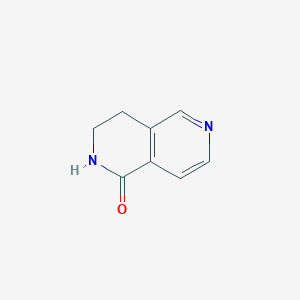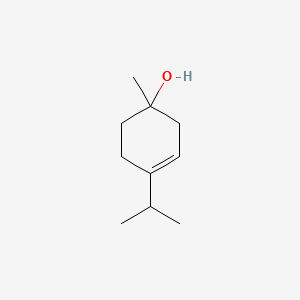
3-Bromo-1,8-naphthyridin-4-ol
Overview
Description
3-Bromo-1,8-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound has a molecular formula of C8H5BrN2O and is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the naphthyridine ring.
Preparation Methods
The synthesis of 1,8-naphthyridines, including 3-Bromo-1,8-naphthyridin-4-ol, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine using a water-soluble iridium catalyst under air atmosphere .
Chemical Reactions Analysis
3-Bromo-1,8-naphthyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . Additionally, the compound can participate in cycloaddition and ring expansion reactions, leading to the formation of various derivatives.
Scientific Research Applications
3-Bromo-1,8-naphthyridin-4-ol has several scientific research applications. It is used as a ligand in the construction of metal complexes, which have applications in analytical chemistry and as hydrogen acceptors . The compound also finds use in the development of organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells .
Mechanism of Action
The mechanism of action of 3-Bromo-1,8-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,8-naphthyridine have been shown to exhibit anti-mycobacterial activity by targeting the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis . The compound’s ability to form metal complexes also plays a role in its biological activities, as these complexes can interact with various biomolecules and cellular pathways.
Comparison with Similar Compounds
3-Bromo-1,8-naphthyridin-4-ol can be compared with other similar compounds, such as 3-Bromo-1,5-naphthyridin-4-amine and 6-Bromo-1,8-naphthyridin-2-amine . These compounds share the naphthyridine core structure but differ in the position and type of substituents. The presence of the hydroxyl group at the 4-position in this compound distinguishes it from its analogs and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-bromo-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCADRJXXVIKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)


